MAO-B Selectivity: 1066-Fold Discrimination Achieved via 5-Benzyloxy Substituent
The 5-benzyloxyindole-derived compound FA-73 (N-(2-propynyl)-2-(5-benzyloxyindol)methylamine) exhibits a 1066-fold selectivity for MAO-B over MAO-A, a differentiation that is 48 times greater than that of the clinical reference standard L-deprenyl (selegiline). The benzyloxy group at the 5-position of the indole ring is explicitly identified as critical for this selective behavior [1].
| Evidence Dimension | MAO-B vs. MAO-A selectivity (Ki ratio) |
|---|---|
| Target Compound Data | Ki MAO-A: 800 ± 60 nM; Ki MAO-B: 0.75 ± 0.15 nM; Selectivity index (MAO-A Ki / MAO-B Ki): 1066 |
| Comparator Or Baseline | L-deprenyl (selegiline): Ki MAO-A: 376 ± 0.032 nM; Ki MAO-B: 16.8 ± 0.1 nM; Selectivity index: 22.4 |
| Quantified Difference | FA-73 is 48 times more selective than L-deprenyl (1066 vs. 22.4 selectivity index) |
| Conditions | In vitro enzyme inhibition assay using human recombinant MAO-A and MAO-B; Ki values determined by Dixon plot analysis |
Why This Matters
This level of target selectivity is essential for minimizing off-target MAO-A-mediated side effects (e.g., hypertensive crisis) in neurological drug development, making the 5-benzyloxyindole scaffold a strategically superior starting point for Parkinson's disease and depression therapeutics.
- [1] Pérez V, Marco JL, Fernández-Álvarez E, Unzeta M. Relevance of benzyloxy group in 2-indolyl methylamines in the selective MAO-B inhibition. British Journal of Pharmacology. 1999;127(4):869-876. doi:10.1038/sj.bjp.0702600. View Source
